Quantified Prebiotic Efficacy: Isomaltotetraose's Contribution to SCFA Production vs. IMO Mixture
In a three-stage continuous in vitro fermentation model simulating the human colon, a rice starch-derived IMO mixture containing 16.2% isomaltotetraose (DP4) demonstrated a prebiotic effect by significantly increasing beneficial bacteria and producing butyric acid. While the study evaluates the IMO mixture, it quantifies the specific compositional contribution of isomaltotetraose (DP4) to the overall effect. The highest prebiotic index (PI) of 0.13 was observed, and butyric acid production peaked at 75.1 mM on day 11, before declining to 63.4 mM by day 21 [1]. This data highlights that the presence of DP4 in a defined mixture contributes to a measurable prebiotic outcome, which cannot be assumed for generic IMO syrups with undefined and variable DP4 content.
| Evidence Dimension | Prebiotic Index and Butyric Acid Production |
|---|---|
| Target Compound Data | IMO mixture containing 16.2% isomaltotetraose (DP4) yielded a Prebiotic Index (PI) of 0.13 and peak butyric acid concentration of 75.1 mM at day 11 [1]. |
| Comparator Or Baseline | Baseline: The same IMO mixture compositionally defined to contain 26.7% DP6, 16.2% DP4, 19.6% DP3, and 21.4% DP2 [1]. |
| Quantified Difference | The DP4 content (16.2%) is a quantitatively defined component of a mixture with a verified PI of 0.13 and butyric acid production of 75.1 mM. The effect cannot be attributed to DP4 alone, but the data provides a compositional baseline for comparison with undefined IMO syrups. |
| Conditions | In vitro three-stage continuous culture fermentation of instant Sang-Yod rice porridge (ISYRP) mixed with IMO, using human fecal inoculum [1]. |
Why This Matters
This evidence provides a quantitative benchmark for the prebiotic potential of an IMO mixture with a known DP4 composition, enabling researchers to differentiate it from uncharacterized commercial IMO syrups where the DP4 content and resulting SCFA profile are unknown.
- [1] Plongbunjong, V., Graidist, P., Knudsen, K. E. B., & Wichienchot, S. (2017). Isolaltooligosaccharide synthetized from rice starch and its prebiotic properties in vitro. International Journal of Food Science and Technology, 52(12), 2589-2595. View Source
